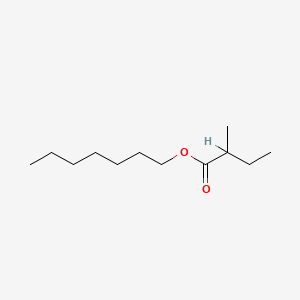

Heptyl 2-methylbutyrate

CAS No.: 50862-12-9

Cat. No.: VC3824983

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50862-12-9 |

|---|---|

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | heptyl 2-methylbutanoate |

| Standard InChI | InChI=1S/C12H24O2/c1-4-6-7-8-9-10-14-12(13)11(3)5-2/h11H,4-10H2,1-3H3 |

| Standard InChI Key | CSFWIAGTSVOEOD-UHFFFAOYSA-N |

| SMILES | CCCCCCCOC(=O)C(C)CC |

| Canonical SMILES | CCCCCCCOC(=O)C(C)CC |

Introduction

Structural and Physicochemical Properties

Heptyl 2-methylbutyrate is an ester formed through the condensation of 2-methylbutyric acid and heptanol. Its IUPAC name, heptyl 2-methylbutanoate, reflects the heptyl ester group attached to the 2-methylbutanoic acid backbone . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 0.869 g/cm³ | |

| Boiling Point | 231.9°C at 760 mmHg | |

| Flash Point | 94°C | |

| Refractive Index | 1.428 | |

| LogP (Partition Coefficient) | 3.546 | |

| HS Code | 2915900090 |

The compound’s hydrophobic nature (LogP = 3.546) suggests high lipid solubility, making it suitable for non-aqueous formulations . Its refractive index (1.428) aligns with typical values for medium-chain esters, indicating compatibility with optical applications requiring specific light-bending properties . The HS code classification underlines its regulatory status as a derivative of saturated acyclic monocarboxylic acids, subject to a 5.5% Most Favored Nation (MFN) tariff .

Synthetic Methodologies

Continuous Chemical Esterification

A patented continuous production method for ethyl 2-methylbutyrate provides insights into scalable approaches for heptyl ester synthesis . While optimized for ethanol, substituting heptanol could follow analogous steps:

-

Esterification: 2-Methylbutyric acid, heptanol, and p-toluenesulfonic acid catalyst are refluxed at 0.5 MPa steam pressure.

-

Distillation: Crude ester is separated via oil-water separation and distilled at 133°C under 0.4 MPa pressure.

-

Rectification: High-purity product (≥99%) is obtained by controlling the rectification column temperature at 132–133°C .

This method achieves a 97% yield for ethyl derivatives, suggesting comparable efficiency for heptyl analogs with adjustments to alcohol feed rates and reflux durations .

Enzymatic Synthesis Using Rhodococcus Cutinase

Recent studies demonstrate the efficacy of immobilized Rhodococcus cutinase (Rcut) in synthesizing alkyl butyrates in non-aqueous media . Key findings:

-

Substrate Preference: Enzymatic activity favors C₆–C₈ alcohols over shorter or longer chains (C₆ > C₄ > C₈ > C₁₀ > C₂) .

-

Solvent Optimization: Isooctane and heptane maximize yield (452 mM butyl butyrate in 5 days) .

-

Molecular Docking: Hydrophobic interactions between the enzyme’s active site (Ser-γO) and alcohol substrates drive catalytic efficiency .

For heptyl 2-methylbutyrate, this enzymatic route offers a sustainable alternative to acid catalysis, minimizing waste and energy consumption.

Future Research Directions

-

Toxicological Profiling: Acute and chronic toxicity studies are needed to establish exposure limits.

-

Enzymatic Optimization: Tailoring Rcut or other lipases for higher heptanol specificity.

-

Application Trials: Validating efficacy in food, cosmetic, and industrial prototypes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume